molecular formula C18H15N5O2 B6512919 N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 872207-49-3

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide

Cat. No.: B6512919
CAS No.: 872207-49-3
M. Wt: 333.3 g/mol
InChI Key: ZDTNDPQYMFEHEN-UHFFFAOYSA-N
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Description

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a complex organic compound characterized by its triazoloquinazoline core structure. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like benzyl chloride and bases such as sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation products might include carboxylic acids or ketones.

  • Reduction products could be alcohols or amines.

  • Substitution reactions would yield benzylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazoloquinazoline core is particularly useful in the development of new pharmaceuticals and materials.

Biology: Biologically, N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide has shown potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and potential biological activity make it a candidate for drug development, particularly in areas such as cancer treatment or infectious diseases.

Industry: In industry, the compound's unique properties might be harnessed for the development of new materials or chemical processes. Its stability and reactivity could be advantageous in various applications.

Mechanism of Action

The mechanism by which N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Indole derivatives

Uniqueness: N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide stands out due to its specific structural features, such as the presence of the benzyl group and the triazoloquinazoline core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-16(19-10-13-6-2-1-3-7-13)12-22-17-11-20-21-23(17)15-9-5-4-8-14(15)18(22)25/h1-9,11H,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNDPQYMFEHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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